Introduction: The Strategic Value of the 3-Oxa-9-azaspiro[5.5]undecane Scaffold
Introduction: The Strategic Value of the 3-Oxa-9-azaspiro[5.5]undecane Scaffold
An In-Depth Technical Guide to the Core Basic Properties of 3-Oxa-9-azaspiro[5.5]undecane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous three-dimensional (3D) topologies and optimized physicochemical properties is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as "privileged scaffolds" for their ability to impart conformational rigidity and escape the "flatland" of traditional aromatic ring systems.[1] The 3-Oxa-9-azaspiro[5.5]undecane core, a unique architecture merging a tetrahydropyran and a piperidine ring, represents a significant evolution in this class.
This guide provides a detailed examination of the fundamental basic properties of 3-Oxa-9-azaspiro[5.5]undecane, moving beyond a simple data summary to explore the underlying structural determinants that govern its behavior. As a Senior Application Scientist, the focus here is on the "why"—the causal relationships between structure, basicity, and the resulting implications for drug design and development. Understanding these core principles is critical for leveraging this scaffold to its full potential in creating next-generation therapeutics with tailored solubility, permeability, and target engagement profiles.
Core Physicochemical Profile
The foundational properties of a molecule are the primary indicators of its potential behavior in a biological system. For 3-Oxa-9-azaspiro[5.5]undecane, the key descriptors are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO | PubChem[2] |
| Molecular Weight | 155.24 g/mol | PubChem[2] |
| IUPAC Name | 3-oxa-9-azaspiro[5.5]undecane | PubChem[2] |
| CAS Number | 311-21-7 | PubChem[2] |
| XlogP (Predicted) | 0.7 | PubChem[3] |
| Topological Polar Surface Area | 21.3 Ų | PubChem[4] |
The nitrogen atom within the piperidine ring is the primary determinant of the molecule's basicity. As a secondary amine, its lone pair of electrons can act as a proton acceptor (a Brønsted-Lowry base) or an electron-pair donor (a Lewis base).[5][6] The strength of this basicity is quantified by the pKa of its conjugate acid, the 3-oxa-9-azaspiro[5.5]undecanium ion.
Structural Determinants of Basicity: The Inductive Effect
The basicity of the nitrogen atom in 3-Oxa-9-azaspiro[5.5]undecane is not solely a function of its amine character; it is profoundly influenced by the presence of the oxygen atom in the adjacent ring.
The ether oxygen, being highly electronegative, exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bonds of the spirocyclic framework.[7] This effect reduces the electron density on the nitrogen atom, making its lone pair less available to bond with a proton. Consequently, the amine's basicity is attenuated compared to a simple carbocyclic spiro-amine counterpart.
Experimental studies have validated this principle directly. Research on a series of spirocyclic and oxa-spirocyclic amines demonstrated that the incorporation of an ether oxygen atom three single bonds away from the basic nitrogen reduces the amine's basicity by approximately one order of magnitude.[8] This corresponds to a significant decrease in the pKa of the conjugate acid, a critical modification for fine-tuning a molecule's ionization state at physiological pH.[8]
Caption: Inductive effect of the ether oxygen on the basicity of the nitrogen atom.
Implications for Drug Development & Medicinal Chemistry
The deliberate inclusion of the oxa-spirocycle motif is a strategic choice in drug design, driven by the need to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
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Tuning Basicity for Optimal Pharmacokinetics: The pKa of a drug candidate is a critical parameter. It dictates the degree of ionization at physiological pH (~7.4), which in turn governs the balance between aqueous solubility (favoring the charged, protonated form) and membrane permeability (favoring the neutral, uncharged form). The attenuated basicity of the 3-oxa-9-azaspiro[5.5]undecane scaffold, compared to its carbocyclic analog, can prevent excessively high pKa values that might lead to poor permeability and high non-specific binding.[8]
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Enhancing Solubility: The ether oxygen introduces a polar feature into the molecule. This has been shown to dramatically improve aqueous solubility—by up to 40 times in some cases—and lower lipophilicity when compared to the all-carbon spirocycle equivalent.[8] This is a highly desirable feature for developing orally bioavailable drugs.
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Scaffold for Diverse Biological Targets: The utility of this scaffold is demonstrated by its incorporation into a wide range of biologically active agents. Derivatives have been developed as potent soluble epoxide hydrolase (sEH) inhibitors for chronic kidney disease[9], dual μ-opioid receptor agonists and σ1 receptor antagonists for pain treatment[10], and have been explored in the context of antimicrobials targeting proteins like MmpL3 in Mycobacterium tuberculosis.[11]
Experimental Protocol: Potentiometric Titration for pKa Determination
To ensure the trustworthiness and reproducibility of physicochemical data, a robust experimental protocol is essential. Potentiometric titration is the gold-standard method for accurately determining the pKa of an amine.
Objective: To determine the pKa of 3-Oxa-9-azaspiro[5.5]undecane by titrating its hydrochloride salt with a standardized strong base.
Rationale: This method relies on monitoring the pH of a solution as a standardized titrant is added. The pKa is the pH at which the amine is 50% protonated and 50% in its neutral form. This point, known as the half-equivalence point, is identified from the titration curve.
Materials and Reagents:
-
3-Oxa-9-azaspiro[5.5]undecane hydrochloride (C₉H₁₈ClNO)[12]
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized, CO₂-free water
-
pH calibration buffers (e.g., pH 4.01, 7.00, 10.01)
Instrumentation:
-
Calibrated pH meter with a combination glass electrode
-
Automated titrator or a magnetic stirrer and a calibrated burette
Step-by-Step Methodology:
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Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard pH buffers that bracket the expected pKa.
-
Sample Preparation: Accurately weigh a precise amount of 3-Oxa-9-azaspiro[5.5]undecane hydrochloride (e.g., 0.1 mmol) and dissolve it in a known volume of CO₂-free deionized water (e.g., 50 mL).
-
Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer (if using), immerse the pH electrode and the burette tip into the solution, ensuring they do not touch the sides or bottom of the beaker.
-
Titration Execution:
-
Record the initial pH of the solution.
-
Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq) by finding the inflection point of the curve, often calculated using the first or second derivative of the curve.
-
The half-equivalence point is located at Veq / 2.
-
The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.
-
Caption: Experimental workflow for pKa determination via potentiometric titration.
Conclusion
3-Oxa-9-azaspiro[5.5]undecane is more than a novel chemical entity; it is a highly engineered building block for medicinal chemistry. Its core basicity is a direct and predictable consequence of its structure, primarily governed by the electron-withdrawing inductive effect of the integrated ether oxygen. This feature provides drug designers with a scaffold that possesses intrinsically moderated basicity and enhanced polarity compared to its carbocyclic counterparts. The ability to finely tune the pKa while improving solubility makes this scaffold an authoritative and strategic choice for developing differentiated drug candidates with superior pharmacokinetic profiles, underscoring its significant potential for future therapeutic innovations.
References
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RSC Publishing (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]
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ResearchGate (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. [Link]
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MDPI (n.d.). Anti-Allergic and Anti-Inflammatory Effects of Undecane on Mast Cells and Keratinocytes. [Link]
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ACS Publications (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]
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LookChem (n.d.). 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione. [Link]
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ResearchGate (2025). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. [Link]
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PubMed (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. [Link]
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PubChemLite (n.d.). 3-oxa-9-azaspiro[5.5]undecane (C9H17NO). [Link]
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